
6-Chloro-5-nitropicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 and a molecular weight of 186.55. It is used in various organic transformations due to its multiple reactive sites, making it a valuable starting material .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, a study on the enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a valuable chiral synthon used for the synthesis of cholesterol-lowering drugs atorvastatin and rosuvastatin, provides insights into the potential synthesis processes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be studied using various tools. For instance, the KEGG REACTION database contains information about chemical reactions, mostly enzymatic reactions, that can provide insights into the reactions involving this compound .科学研究应用
6-Cl-5-NO2-PIC is used in a variety of scientific research applications. It is a powerful oxidizing agent and is used in organic synthesis. It is also used in the synthesis of chiral compounds, which are important in the pharmaceutical industry. 6-Cl-5-NO2-PIC is also used in the synthesis of heterocyclic compounds and other organic compounds. Additionally, it is used in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 6-Cl-5-NO2-PIC is not fully understood. It is believed to act as a powerful oxidizing agent and is used in the oxidation of organic compounds. 6-Cl-5-NO2-PIC is also believed to act as a catalyst in the synthesis of chiral compounds. Additionally, it is believed to act as a reducing agent in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-5-NO2-PIC are not fully understood. It is believed to act as a powerful oxidizing agent and is used in the oxidation of organic compounds. 6-Cl-5-NO2-PIC has been shown to act as a catalyst in the synthesis of chiral compounds. Additionally, it is believed to act as a reducing agent in the synthesis of polymers and other materials.
实验室实验的优点和局限性
The advantages of 6-Cl-5-NO2-PIC for laboratory experiments include its versatility and its ability to act as a powerful oxidizing agent. It is also a relatively inexpensive reagent that is easy to obtain. The main limitation of 6-Cl-5-NO2-PIC is its toxicity. It is a strong oxidizing agent and can cause skin and eye irritation. Additionally, it can be explosive in the presence of certain metals.
未来方向
For 6-Cl-5-NO2-PIC include further research into its biochemical and physiological effects. Additionally, further research is needed to improve its safety and toxicity profiles. Additionally, research is needed to develop new and improved synthesis methods for 6-Cl-5-NO2-PIC. Finally, research is needed to explore new applications for 6-Cl-5-NO2-PIC, such as its use in the synthesis of chiral compounds.
合成方法
6-Cl-5-NO2-PIC can be synthesized through a number of methods. The most common method is the Grignard reaction, where a Grignard reagent is reacted with a nitroalkane. The reaction produces an aldehyde, which is then further oxidized to form the 6-Cl-5-NO2-PIC. Another method involves the reaction of a nitroalkane with a metal halide in an aqueous solution. The resulting aldehyde is then further oxidized to form 6-Cl-5-NO2-PIC.
安全和危害
The safety data sheet for 6-chloro-5-hydroxypicolinaldehyde provides important information about its potential hazards. For instance, it is recommended to move the victim into fresh air if inhaled, wash off with soap and plenty of water if it comes into contact with skin, rinse with pure water for at least 15 minutes if it comes into contact with eyes, and seek immediate medical attention if ingested .
属性
IUPAC Name |
6-chloro-5-nitropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRORVDGQYVNXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660551.png)
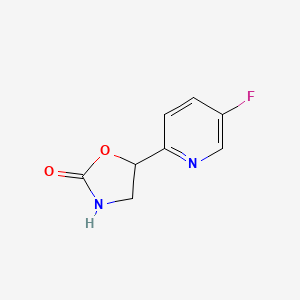
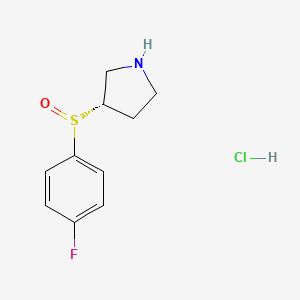

![8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)
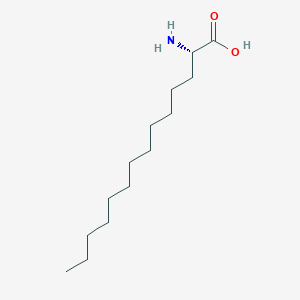

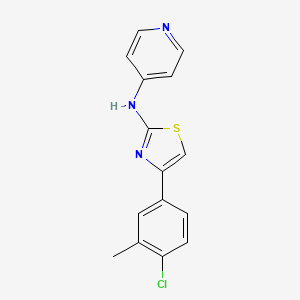
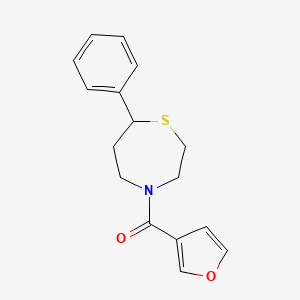



![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2660574.png)